Butadiene monoxide

Description

Properties

IUPAC Name |

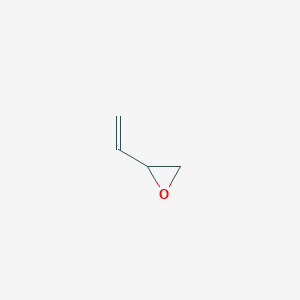

2-ethenyloxirane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6O/c1-2-4-3-5-4/h2,4H,1,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXBYFVGCMPJVJX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC1CO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6O | |

| Record name | 1,2-EPOXY-3-BUTENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20337 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

26703-03-7 | |

| Record name | Oxirane, 2-ethenyl-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26703-03-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID4025240 | |

| Record name | 1,2-Epoxy-3-butene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4025240 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

70.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

1,2-epoxy-3-butene is a clear light yellow liquid. (NTP, 1992), Light yellow liquid; [CAMEO] Colorless liquid; [MSDSonline] | |

| Record name | 1,2-EPOXY-3-BUTENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20337 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 3,4-Epoxy-1-butene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3201 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

149 to 151 °F at 760 mmHg (NTP, 1992), 68 °C | |

| Record name | 1,2-EPOXY-3-BUTENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20337 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 3,4-EPOXY-1-BUTENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5520 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Flash Point |

-50 °F (NTP, 1992), Flash point < -50 °C, BELOW -50 °C (BELOW -58 °F) (CLOSED CUP) | |

| Record name | 1,2-EPOXY-3-BUTENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20337 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 3,4-Epoxy-1-butene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3201 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 3,4-EPOXY-1-BUTENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5520 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

10 to 50 mg/mL at 70 °F (NTP, 1992), Soluble in ethanol, ethyl ether, benzene, and organic solvents | |

| Record name | 1,2-EPOXY-3-BUTENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20337 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 3,4-EPOXY-1-BUTENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5520 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

0.87 (NTP, 1992) - Less dense than water; will float, 0.9006 g/cu cm @ 25 °C | |

| Record name | 1,2-EPOXY-3-BUTENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20337 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 3,4-EPOXY-1-BUTENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5520 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Density |

2.41 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 2.4 (AIR= 1) | |

| Record name | 1,2-EPOXY-3-BUTENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20337 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 3,4-EPOXY-1-BUTENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5520 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

154.0 [mmHg] | |

| Record name | 3,4-Epoxy-1-butene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3201 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Impurities |

May contain up to 3% methylene chloride. | |

| Record name | 3,4-EPOXY-1-BUTENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5520 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Liquid | |

CAS No. |

930-22-3 | |

| Record name | 1,2-EPOXY-3-BUTENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20337 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Vinyloxirane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=930-22-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,4-Epoxy-1-butene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000930223 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Butadiene monoxide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=24251 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Butadiene monoxide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8023 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Oxirane, 2-ethenyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,2-Epoxy-3-butene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4025240 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,4-epoxybut-1-ene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.010 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3,4-EPOXY-1-BUTENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/478ERR5NKR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 3,4-EPOXY-1-BUTENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5520 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

-211 °F (NTP, 1992), -135 deg | |

| Record name | 1,2-EPOXY-3-BUTENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20337 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 3,4-EPOXY-1-BUTENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5520 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

A Technical Guide to the Physical and Chemical Properties of Butadiene Monoxide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Butadiene monoxide, also known as 3,4-epoxy-1-butene, is a highly reactive and significant epoxide. It is the primary electrophilic metabolite of 1,3-butadiene (B125203), a widely used industrial chemical and a known human carcinogen.[1][2] Understanding the physical and chemical properties of butadiene monoxide is crucial for assessing its toxicological profile, elucidating its mechanisms of action, and developing strategies for mitigating its adverse health effects. This technical guide provides a comprehensive overview of the core physical and chemical characteristics of butadiene monoxide, detailed experimental protocols, and visualizations of its metabolic and reactive pathways.

Physical Properties

Butadiene monoxide is a clear, colorless to light yellow liquid at room temperature.[3] A summary of its key physical properties is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C4H6O | [3] |

| Molecular Weight | 70.09 g/mol | [3] |

| Boiling Point | 65-66 °C (at 760 mmHg) | [4] |

| Melting Point | -135 °C | [5] |

| Density | 0.87 g/mL (at 25 °C) | [4] |

| Refractive Index | 1.417 (at 20 °C) | [4] |

| Flash Point | -50 °C (-58 °F) (closed cup) | [6] |

| Solubility | Miscible with ethanol, ethyl ether, and benzene. | [4] |

| Vapor Density | 2.41 (Air = 1) | [6] |

| Autoignition Temperature | 430 °C (806 °F) | [6] |

Chemical Properties and Reactivity

The chemical behavior of butadiene monoxide is dominated by the strained epoxide ring, making it susceptible to nucleophilic attack. This reactivity is central to its biological activity and toxicity.

| Property | Description | Reference |

| Synonyms | 3,4-Epoxy-1-butene, 2-Vinyloxirane, Butadiene epoxide | [7] |

| CAS Number | 930-22-3 | [3] |

| IUPAC Name | 2-ethenyloxirane | [3] |

| Reactivity | Highly reactive towards nucleophiles. Can undergo polymerization, which may be violent, in the presence of acids or bases. Sensitive to heat. | [4] |

Reactivity with Nucleophiles

The epoxide ring of butadiene monoxide can be opened by a variety of nucleophiles. This is the primary mechanism by which it interacts with biological macromolecules such as DNA and proteins. For instance, it reacts with the nitrogen atoms of DNA bases, particularly guanine, to form DNA adducts.[1][8]

Polymerization

Butadiene monoxide can undergo polymerization, which can be a vigorous and potentially violent reaction, especially in the presence of acids or bases or when heated.[4]

Experimental Protocols

Determination of Boiling Point (Thiele Tube Method)

A common and efficient method for determining the boiling point of a small liquid sample like butadiene monoxide is the Thiele tube method.[9][10]

Apparatus:

-

Thiele tube

-

Thermometer (-10 to 110 °C range)

-

Small test tube (e.g., Durham tube)

-

Capillary tube (sealed at one end)

-

Rubber band or thread

-

Heating source (e.g., Bunsen burner or hot plate)

-

Heat-transfer fluid (e.g., mineral oil or silicone oil)

Procedure:

-

Fill the Thiele tube with a suitable heat-transfer fluid to a level just above the side-arm.

-

Attach the small test tube containing 0.5-1 mL of butadiene monoxide to the thermometer using a rubber band or thread. The bottom of the test tube should be level with the thermometer bulb.

-

Place a capillary tube, with the sealed end up, into the butadiene monoxide sample in the test tube.

-

Immerse the thermometer and the attached test tube into the Thiele tube, ensuring the sample is below the level of the heat-transfer fluid.

-

Gently heat the side arm of the Thiele tube. Convection currents will ensure uniform heating of the fluid.

-

As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

-

Continue heating until a rapid and continuous stream of bubbles is observed.

-

Turn off the heat and allow the apparatus to cool slowly.

-

The boiling point is the temperature at which the stream of bubbles stops and the liquid just begins to enter the capillary tube. Record this temperature.

Determination of Solubility (OECD 105 Guideline)

The solubility of butadiene monoxide in water can be determined following a standardized method such as the OECD Guideline for Testing of Chemicals, Section 1, Test No. 105: Water Solubility.[11]

Apparatus:

-

Shaking flask or stirring apparatus

-

Constant temperature bath

-

Centrifuge or filtration system

-

Analytical instrument for quantification (e.g., Gas Chromatography-Mass Spectrometry, GC-MS)

Procedure (Flask Method):

-

Add an excess amount of butadiene monoxide to a known volume of water in a flask.

-

Place the flask in a constant temperature bath and agitate (shake or stir) for a sufficient period to allow equilibrium to be reached (typically 24 hours).

-

After equilibration, cease agitation and allow the mixture to stand for a period to let undissolved material settle.

-

Carefully separate the aqueous phase from the undissolved butadiene monoxide by centrifugation or filtration.

-

Analyze the concentration of butadiene monoxide in the clear aqueous phase using a calibrated analytical method such as GC-MS.

-

The determined concentration represents the water solubility at the experimental temperature.

Metabolic Pathway and DNA Adduct Formation

Butadiene monoxide is a key intermediate in the metabolic activation of 1,3-butadiene. This process is primarily mediated by cytochrome P450 enzymes, particularly CYP2E1, in the liver and other tissues.[12] The resulting epoxide is a potent alkylating agent that can react with DNA to form various adducts, which are implicated in the mutagenic and carcinogenic effects of 1,3-butadiene.[1][8]

Caption: Metabolic activation of 1,3-butadiene and subsequent DNA adduct formation by butadiene monoxide.

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of butadiene monoxide is expected to show characteristic absorption bands for the C=C bond of the vinyl group (around 1640 cm⁻¹), C-H bonds of the vinyl group (around 3080 cm⁻¹), and the C-O-C stretching of the epoxide ring (in the region of 1250 cm⁻¹ and 840-750 cm⁻¹).

Mass Spectrometry (MS)

Electron ionization mass spectrometry of butadiene monoxide would likely result in a molecular ion peak (M+) at m/z 70. Common fragmentation patterns for epoxides involve the cleavage of the C-C or C-O bonds of the ring. For butadiene monoxide, fragmentation could involve the loss of a hydrogen atom, a formyl radical (CHO), or other small neutral molecules, leading to characteristic fragment ions.[13][14][15]

Conclusion

This technical guide has provided a detailed overview of the physical and chemical properties of butadiene monoxide, a critical metabolite in the toxicology of 1,3-butadiene. The data and protocols presented herein are intended to be a valuable resource for researchers and professionals in the fields of toxicology, drug development, and chemical safety. A thorough understanding of these fundamental properties is essential for continued research into the mechanisms of butadiene-induced carcinogenesis and for the development of effective risk assessment and mitigation strategies.

References

- 1. In vitro reactions of butadiene monoxide with single- and double-stranded DNA: characterization and quantitation of several purine and pyrimidine adducts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Species differences in the formation of butadiene monoxide from 1,3-butadiene [pubmed.ncbi.nlm.nih.gov]

- 3. Buy Butadiene monoxide | 930-22-3 [smolecule.com]

- 4. BUTADIENE MONOXIDE | 930-22-3 [chemicalbook.com]

- 5. mdpi.com [mdpi.com]

- 6. fishersci.com [fishersci.com]

- 7. instanano.com [instanano.com]

- 8. Synthesis and biochemical characterization of N1-, N2-, and N7-guanosine adducts of butadiene monoxide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. filab.fr [filab.fr]

- 12. 1,3-Butadiene(106-99-0) 1H NMR [m.chemicalbook.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. chemguide.co.uk [chemguide.co.uk]

- 15. scienceready.com.au [scienceready.com.au]

A Comprehensive Technical Guide to Butadiene Monoxide for Scientific Research

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of butadiene monoxide, a critical metabolite of the industrial chemical 1,3-butadiene (B125203). This document elucidates its chemical synonyms, summarizes key quantitative data, details relevant experimental protocols, and visualizes its metabolic pathway, offering a vital resource for professionals in toxicology, drug development, and scientific research.

Chemical Identity and Synonyms

Butadiene monoxide is known by a variety of synonyms in scientific literature, which are essential to recognize for a comprehensive literature search. The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is 2-ethenyloxirane .[1][2] Its Chemical Abstracts Service (CAS) Registry Number is 930-22-3 .[1][2][3][4]

A comprehensive list of its synonyms is provided in Table 1.

Table 1: Synonyms for Butadiene Monoxide in Scientific Literature

| Synonym | Reference(s) |

| 1,2-Epoxy-3-butene | [1][4] |

| 1,2-Epoxybutene | [1][3] |

| 1,2-Epoxybutene-3 | [1][3] |

| 1,2-Oxido-3-butene | [3] |

| 1,3-Butadiene monoepoxide | [1][4] |

| 1,3-Butadiene monooxide | [3][4] |

| 1,3-Butadiene oxide | [3][4] |

| 2-Ethenyloxirane | [1][2] |

| 2-Vinyloxirane | [4][5][6] |

| 3,4-Epoxy-1-butene | [1][4][5][6] |

| 3,4-Epoxybutene | [7] |

| Butadiene epoxide | [4] |

| Butadiene monoepoxide | [1][7] |

| Butadiene monoxide | [1][4] |

| Butadiene oxide | [1][4] |

| Ethenyloxirane | [7] |

| Oxirane, ethenyl- | [1][4][7] |

| Vinyl oxirane | [1][7] |

| Vinylethylene oxide | [7][8] |

Physicochemical and Toxicological Data

A summary of key quantitative data for butadiene monoxide is presented in Table 2. This information is crucial for experimental design and safety considerations.

Table 2: Physicochemical and Toxicological Properties of Butadiene Monoxide

| Property | Value | Reference(s) |

| Molecular Formula | C4H6O | [1][2][3][4] |

| Molecular Weight | 70.09 g/mol | [1][3][4] |

| Boiling Point | 65-67 °C | [3][8] |

| Density | 0.87 g/mL at 25 °C | [3][9] |

| Solubility in Water | 10 to 50 mg/mL at 70° F | [1] |

| Solubility in Organic Solvents | Miscible with ethanol, ethyl ether, benzene | [1][3][4] |

| InChI Key | GXBYFVGCMPJVJX-UHFFFAOYSA-N | [1][2][4][7] |

| SMILES | C=CC1CO1 | [1][2][4][7] |

Metabolic Pathway of 1,3-Butadiene

Butadiene monoxide is the initial and a key reactive metabolite of 1,3-butadiene, formed primarily through oxidation by cytochrome P450 enzymes.[5] It can be further metabolized to other reactive species, such as diepoxybutane, or detoxified through hydrolysis or conjugation with glutathione (B108866). Understanding this pathway is fundamental to assessing the toxicity and carcinogenicity of 1,3-butadiene.

Caption: Metabolic activation of 1,3-butadiene to butadiene monoxide and subsequent pathways.

Experimental Protocols

This section details methodologies for key experiments involving butadiene monoxide, providing a foundation for researchers to design and execute their studies.

In Vitro Genotoxicity Assessment: The γH2AX Assay

The phosphorylation of histone H2AX (γH2AX) is a sensitive biomarker for DNA double-strand breaks, a critical lesion in genotoxicity. The γH2AX assay is a robust method to evaluate the genotoxic potential of butadiene monoxide.

Experimental Workflow:

Caption: Workflow for in vitro genotoxicity testing using the γH2AX assay.

Methodology:

-

Cell Culture: Human lung carcinoma cells (A549) or human hepatoma cells (HepG2) are cultured in appropriate media and conditions until they reach a suitable confluency.

-

Exposure: Cells are treated with a range of concentrations of butadiene monoxide for a defined period (e.g., 24 hours). A negative control (vehicle) and a positive control (a known genotoxic agent) are included.

-

Immunostaining: After exposure, cells are fixed, permeabilized, and incubated with a primary antibody specific for γH2AX, followed by a fluorescently labeled secondary antibody.

-

Analysis: The number of γH2AX foci per cell is quantified using high-content imaging or flow cytometry. A significant, dose-dependent increase in γH2AX foci indicates a genotoxic effect.

In Vitro Metabolism Studies Using Liver Microsomes

Liver microsomes are a rich source of cytochrome P450 enzymes and are widely used to study the metabolism of xenobiotics.

Methodology:

-

Preparation of Liver Microsomes: Liver tissue from the species of interest (e.g., mouse, rat, human) is homogenized and subjected to differential centrifugation to isolate the microsomal fraction. The protein concentration of the microsomal preparation is determined.

-

Incubation: Microsomes are incubated with butadiene monoxide in a buffered solution containing an NADPH-generating system (to support P450 activity) at 37°C.

-

Sample Analysis: At various time points, aliquots of the incubation mixture are taken, and the reaction is quenched. The metabolites of butadiene monoxide (e.g., 3-butene-1,2-diol, diepoxybutane) are extracted and quantified using analytical techniques such as gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Data Analysis: The rate of metabolite formation is calculated to determine the kinetics of butadiene monoxide metabolism.

Quantification of DNA Adducts

The formation of DNA adducts is a key mechanism of butadiene monoxide-induced genotoxicity.

Methodology:

-

DNA Isolation: DNA is isolated from cells or tissues that have been exposed to butadiene monoxide.

-

DNA Hydrolysis: The isolated DNA is enzymatically or chemically hydrolyzed to individual nucleosides or nucleobases.

-

Adduct Enrichment: The DNA adducts of interest may be enriched from the hydrolysate using techniques like solid-phase extraction.

-

LC-MS/MS Analysis: The hydrolyzed and enriched samples are analyzed by highly sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify specific butadiene monoxide-DNA adducts.

Applications in Research and Drug Development

Butadiene monoxide serves as a crucial tool in several areas of scientific investigation:

-

Toxicology and Carcinogenesis Research: As a primary reactive metabolite of 1,3-butadiene, it is extensively studied to understand the mechanisms of butadiene-induced cancer.[1]

-

Organic Synthesis: Its reactive epoxide ring makes it a valuable building block in the synthesis of complex organic molecules and natural products, such as (-)-bulgecinine and (+)-broussonetine G.[1][4]

-

Drug Metabolism Studies: It can be used as a substrate to investigate the activity and inhibition of epoxide hydrolase and glutathione S-transferase enzymes, which are important in drug metabolism and detoxification.

This guide provides a foundational understanding of butadiene monoxide for researchers and professionals. For more detailed protocols and specific applications, consulting the primary scientific literature is recommended.

References

- 1. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 4. digitalcommons.unl.edu [digitalcommons.unl.edu]

- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 6. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]

- 9. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

Butadiene Monoxide: A Core Metabolite in 1,3-Butadiene Toxicity

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Butadiene (B125203) (BD), a significant environmental and industrial chemical, is a recognized human carcinogen. Its toxicity is primarily mediated through its metabolic activation to reactive epoxide intermediates. Among these, butadiene monoxide (BMO), also known as 3,4-epoxy-1-butene, is a primary and crucial metabolite. This technical guide provides a comprehensive overview of BMO, focusing on its formation, metabolic fate, toxicological effects, and the experimental methodologies used to study it. This document is intended to serve as a valuable resource for researchers and professionals involved in toxicology, drug development, and cancer research.

Formation of Butadiene Monoxide

The initial and rate-limiting step in the metabolic activation of 1,3-butadiene is its oxidation to BMO. This bioactivation is predominantly catalyzed by the cytochrome P450 (CYP) family of enzymes, with CYP2E1 and CYP2A6 being the major isoforms involved.[1][2] The reaction involves the monooxygenation of one of the double bonds in the BD molecule.

The formation of BMO can also be mediated by myeloperoxidase (MPO), an enzyme abundant in bone marrow cells, suggesting a potential for localized toxicity in hematopoietic tissues.[2]

Metabolic Pathway of 1,3-Butadiene to Butadiene Monoxide

Caption: Formation of Butadiene Monoxide from 1,3-Butadiene.

Quantitative Data on Butadiene Monoxide Formation and Metabolism

The kinetics of BMO formation and its subsequent metabolic detoxification are critical for understanding species-specific differences in BD toxicity. The following tables summarize key quantitative data from various studies.

Table 1: Enzyme Kinetics of 1,3-Butadiene Oxidation to Butadiene Monoxide

| Species | Enzyme Source | Vmax (nmol/min/mg protein) | Km (µM) | Reference |

| Rabbit | Recombinant CYP2E1 | 14.3 ± 1.2 | 2.9 ± 0.5 | [1] |

| Human | Recombinant CYP2E1 | 8.7 ± 0.7 | 3.1 ± 0.6 | [1] |

| Rat | Recombinant CYP2E1 | 5.4 ± 0.5 | 3.5 ± 0.7 | [1] |

Table 2: Enzyme Kinetics of Butadiene Monoxide Detoxification

| Enzyme | Species | Enzyme Source | Vmax (nmol/min/mg protein) | Km (mM) | Reference |

| Epoxide Hydrolase | Mouse | Liver Microsomes | 19 | 1.5 | [3] |

| Rat | Liver Microsomes | 17 | 0.7 | [3] | |

| Human | Liver Microsomes | 14 | 0.5 | [3] | |

| Glutathione (B108866) S-Transferase | Rat | Liver Cytosol | Not reported | Not reported | [4] |

| Human | Placenta | Not reported | Not reported | [4] |

Metabolic Fate of Butadiene Monoxide

Once formed, BMO is a reactive electrophile that can undergo several metabolic transformations, leading to either detoxification or further activation to more potent toxic metabolites.

The two primary detoxification pathways for BMO are:

-

Hydrolysis by Epoxide Hydrolase (EH): This enzymatic reaction adds a water molecule to the epoxide ring, forming 3-butene-1,2-diol.[3]

-

Conjugation with Glutathione (GSH): Catalyzed by glutathione S-transferases (GSTs), this pathway involves the nucleophilic attack of GSH on the epoxide, leading to the formation of glutathione conjugates.[4][5]

Alternatively, BMO can be further oxidized by CYP enzymes to form diepoxybutane (DEB), a bifunctional electrophile that is significantly more genotoxic than BMO.[6]

Caption: Metabolic Pathways of Butadiene Monoxide.

Toxicological Effects and Signaling Pathways

BMO is a known mutagen and carcinogen, primarily due to its ability to alkylate DNA and other cellular macromolecules.[7] The electrophilic nature of the epoxide ring allows it to react with nucleophilic sites in DNA, forming DNA adducts that can lead to mutations if not repaired.[8]

While direct evidence for BMO-specific perturbation of signaling pathways is still an active area of research, the toxic effects of many chemical carcinogens are known to involve the dysregulation of key cellular signaling cascades. Based on the known effects of other reactive metabolites and oxidative stress, the following pathways are of high interest in the context of BMO toxicity:

-

Mitogen-Activated Protein Kinase (MAPK) Pathways: The MAPK family, including ERK, JNK, and p38, are critical regulators of cell proliferation, differentiation, and apoptosis.[9][10] Oxidative stress, a likely consequence of BMO metabolism, is a known activator of JNK and p38 pathways, which can lead to apoptotic cell death.[11]

-

Nuclear Factor-kappa B (NF-κB) Signaling Pathway: NF-κB is a transcription factor that plays a central role in inflammation, immunity, and cell survival.[12] Some reactive compounds can activate the IKK complex, leading to the phosphorylation and degradation of IκB and subsequent activation of NF-κB.[13][14][15]

-

Oxidative Stress and the Nrf2 Pathway: The metabolism of BMO can generate reactive oxygen species (ROS), leading to oxidative stress.[16] The Keap1-Nrf2 pathway is a primary cellular defense mechanism against oxidative stress.[17][18] Nrf2 is a transcription factor that, upon activation, induces the expression of a battery of antioxidant and detoxification genes.[19]

Caption: Potential Signaling Pathways Affected by Butadiene Monoxide.

Experimental Protocols

Quantification of Butadiene Monoxide in Blood by Gas Chromatography-Mass Spectrometry (GC-MS)

This method is based on the principle of vacuum distillation followed by multidimensional GC/MS analysis.[20]

Workflow:

Caption: GC-MS Workflow for Butadiene Monoxide Quantification.

Detailed Steps:

-

Sample Collection: Collect blood samples in heparinized tubes.

-

Vacuum Distillation: Place a known volume of blood into a distillation flask. The system is evacuated, and the sample is gently heated to distill volatile compounds, including BMO.

-

Cryogenic Trapping: The distillate is passed through a cold trap (e.g., liquid nitrogen) to condense the analytes.

-

Sample Introduction: The trap is warmed, and the vapor phase containing BMO is sampled using a gas-tight syringe.

-

GC-MS Analysis: The sample is injected into a multidimensional GC-MS system. The first GC column provides an initial separation, and a specific fraction containing BMO is "heart-cut" and transferred to a second GC column for further separation before detection by the mass spectrometer.

-

Quantification: Quantification is achieved by comparing the peak area of BMO in the sample to a calibration curve generated using known standards. Isotope-labeled internal standards are recommended for improved accuracy.

In Vitro Genotoxicity Assessment: The Micronucleus Assay

The micronucleus assay is a widely used method to assess the genotoxic potential of a chemical by detecting the formation of micronuclei in the cytoplasm of interphase cells.[21][22]

Workflow:

Caption: Micronucleus Assay Workflow for Butadiene Monoxide.

Detailed Steps:

-

Cell Culture: Human peripheral blood lymphocytes are cultured in the presence of a mitogen (e.g., phytohemagglutinin) to stimulate cell division.

-

Treatment: The cultured cells are exposed to various concentrations of BMO. A negative control (vehicle) and a positive control (a known mutagen) are included.

-

Cytokinesis Block: Cytochalasin B is added to the cultures to block cytokinesis, resulting in the accumulation of binucleated cells that have completed one nuclear division.

-

Cell Harvesting and Slide Preparation: Cells are harvested, subjected to a hypotonic treatment, and fixed. The cell suspension is then dropped onto microscope slides.

-

Staining: The slides are stained with a DNA-specific stain (e.g., Giemsa or a fluorescent dye).

-

Microscopic Analysis: The frequency of micronuclei in a predetermined number of binucleated cells (e.g., 1000-2000) is scored under a microscope.

Conclusion

Butadiene monoxide is a key reactive metabolite in the bioactivation of 1,3-butadiene. Its formation, primarily by CYP2E1 and CYP2A6, and its subsequent metabolic fate, involving detoxification by epoxide hydrolase and glutathione S-transferases or further activation to diepoxybutane, are critical determinants of BD's toxicity. The genotoxicity of BMO is well-established and is attributed to its ability to form DNA adducts. While the specific signaling pathways directly perturbed by BMO are still under investigation, evidence suggests the involvement of MAPK, NF-κB, and Nrf2 pathways, likely triggered by oxidative stress. The experimental protocols outlined in this guide provide a framework for the quantitative analysis of BMO and the assessment of its genotoxic potential. A deeper understanding of the molecular mechanisms underlying BMO toxicity is essential for the development of effective strategies for risk assessment and the prevention of BD-induced cancers.

References

- 1. Metabolism of butadiene monoxide by freshly isolated hepatocytes from mice and rats: different partitioning between oxidative, hydrolytic, and conjugation pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Frontiers | In vitro micronucleus assay: Method for assessment of nanomaterials using cytochalasin B [frontiersin.org]

- 3. Cross-species transcriptomic analysis of mouse and rat lung exposed to chloroprene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Measuring DNA modifications with the comet assay: a compendium of protocols - PMC [pmc.ncbi.nlm.nih.gov]

- 6. creative-diagnostics.com [creative-diagnostics.com]

- 7. Butadiene monoxide and deoxyguanosine alkylation products at the N7-position - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis and biochemical characterization of N1-, N2-, and N7-guanosine adducts of butadiene monoxide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Carbon monoxide alleviates ethanol-induced oxidative damage and inflammatory stress through activating p38 MAPK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Phosphorylation of p38 MAPK induced by oxidative stress is linked to activation of both caspase-8- and -9-mediated apoptotic pathways in dopaminergic neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. ROS generation and JNK activation contribute to 4-methoxy-TEMPO-induced cytotoxicity, autophagy, and DNA damage in HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Biomarkers of exposure to 1,3-butadiene as a basis for cancer risk assessment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Oxidative stress increases phosphorylation of IκB kinase-α by enhancing NF-κB-inducing kinase after transient focal cerebral ischemia - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Shared Pathways of IκB Kinase-Induced SCFβTrCP-Mediated Ubiquitination and Degradation for the NF-κB Precursor p105 and IκBα - PMC [pmc.ncbi.nlm.nih.gov]

- 15. An unexpected twist to the activation of IKKβ: TAK1 primes IKKβ for activation by autophosphorylation - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Frontiers | Targeting Nrf2/KEAP1 signaling pathway using bioactive compounds to combat mastitis [frontiersin.org]

- 17. Effects of N-butylphthalide on the activation of Keap1/Nrf-2 signal pathway in rats after carbon monoxide poisoning - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. A systematic analysis of Nrf2 pathway activation dynamics during repeated xenobiotic exposure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Carbon monoxide-activated Nrf2 pathway leads to protection against permanent focal cerebral ischemia - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. academic.oup.com [academic.oup.com]

- 22. researchgate.net [researchgate.net]

In-Depth Technical Guide to the Health and Safety of Butadiene Monoxide in a Laboratory Setting

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive health and safety information for the handling of butadiene monoxide (also known as 3,4-epoxy-1-butene) in a laboratory environment. It is intended to supplement, not replace, institutional safety protocols and Safety Data Sheets (SDSs).

Hazard Identification and Classification

Butadiene monoxide is a highly flammable liquid and vapor that is harmful if swallowed and causes serious eye irritation.[1] It is classified as a hazardous chemical by the Occupational Safety and Health Administration (OSHA)[1]. Furthermore, as a metabolite of 1,3-butadiene, which is classified as a known human carcinogen, butadiene monoxide should be handled with extreme caution as a suspected carcinogen[2][3][4].

Signal Word: Danger[1]

Hazard Statements:

-

Highly flammable liquid and vapor.[1]

-

Harmful if swallowed.[1]

-

Causes serious eye irritation.[1]

-

May cause cancer.

Quantitative Health and Safety Data

The following table summarizes key quantitative data for butadiene monoxide and its parent compound, 1,3-butadiene, for risk assessment purposes.

| Parameter | Value | Reference Compound | Source |

| Chemical Formula | C4H6O | Butadiene Monoxide | - |

| CAS Number | 930-22-3 | Butadiene Monoxide | [1] |

| Molar Mass | 70.09 g/mol | Butadiene Monoxide | - |

| Boiling Point | 65-66 °C (149-151 °F) | Butadiene Monoxide | - |

| Flash Point | < -50 °C (< -58 °F) | Butadiene Monoxide | |

| OSHA PEL (8-hr TWA) | 1 ppm | 1,3-Butadiene | |

| OSHA STEL (15-min) | 5 ppm | 1,3-Butadiene | [5] |

Toxicological Information and Carcinogenic Mechanism

The primary toxicological concern with butadiene monoxide is its carcinogenic potential. It is a reactive electrophile that can alkylate cellular macromolecules, including DNA. The carcinogenic mechanism is believed to involve the formation of DNA adducts, which can lead to mutations and the initiation of cancer.

Signaling Pathway of Butadiene Monoxide Carcinogenesis

Caption: Metabolic activation and DNA adduct formation by butadiene monoxide leading to cancer initiation.

Safe Handling and Storage

Due to its high flammability and carcinogenic risk, stringent safety measures must be implemented when handling butadiene monoxide.

Engineering Controls:

-

All work with butadiene monoxide must be conducted in a certified chemical fume hood with a face velocity of at least 100 feet per minute.

-

Use explosion-proof equipment and ensure all equipment is properly grounded to prevent static discharge.[1][6]

-

A designated area for working with carcinogens should be clearly marked.[3][7]

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Chemical safety goggles and a face shield are mandatory.[2]

-

Skin Protection: Wear a flame-retardant lab coat and appropriate chemical-resistant gloves (e.g., nitrile, neoprene). Double gloving is recommended.[4]

-

Respiratory Protection: For situations with potential for exposure outside of a fume hood, a NIOSH-approved respirator with an organic vapor cartridge is required.

Storage:

-

Store in a tightly sealed, properly labeled container in a cool, dry, well-ventilated area designated for flammable liquids and carcinogens.[1][6]

-

Keep away from heat, sparks, open flames, and other ignition sources.[1][6]

-

Store separately from oxidizing agents, acids, and bases.[1]

Experimental Protocols

The following is a generalized protocol for a nucleophilic ring-opening reaction of butadiene monoxide. This is a template and must be adapted to the specific requirements of your experiment and institutional safety policies.

General Protocol: Nucleophilic Addition to Butadiene Monoxide

Objective: To perform a safe and controlled reaction of a nucleophile with butadiene monoxide.

Materials:

-

Butadiene monoxide

-

Anhydrous solvent (e.g., THF, diethyl ether)

-

Nucleophile (e.g., amine, thiol, Grignard reagent)

-

Quenching solution (e.g., saturated aqueous ammonium (B1175870) chloride)

-

Drying agent (e.g., anhydrous magnesium sulfate)

Procedure:

-

Preparation:

-

Ensure the chemical fume hood is functioning correctly and is free of clutter.

-

Assemble and flame-dry all glassware under an inert atmosphere (e.g., nitrogen or argon).

-

Prepare the nucleophile solution in the appropriate anhydrous solvent.

-

-

Reaction Setup:

-

In the fume hood, add the anhydrous solvent to a round-bottom flask equipped with a magnetic stir bar and a septum.

-

Cool the flask to the desired reaction temperature (e.g., 0 °C or -78 °C) using an ice or dry ice/acetone bath.

-

Slowly add the butadiene monoxide to the cooled solvent via syringe.

-

Add the nucleophile solution dropwise to the reaction mixture with vigorous stirring.

-

-

Reaction Monitoring:

-

Monitor the reaction progress by thin-layer chromatography (TLC) or another appropriate analytical technique.

-

-

Workup and Quenching:

-

Once the reaction is complete, slowly add the quenching solution to the reaction mixture while it is still in the cooling bath.

-

Allow the mixture to warm to room temperature.

-

Transfer the mixture to a separatory funnel and perform an aqueous extraction to remove water-soluble byproducts.

-

Dry the organic layer over an anhydrous drying agent, filter, and concentrate the solvent using a rotary evaporator.

-

-

Purification:

-

Purify the crude product by an appropriate method, such as column chromatography or distillation.

-

Experimental Workflow Diagram

Caption: A generalized workflow for conducting a chemical reaction with butadiene monoxide.

Emergency Procedures

Spill Response

In the event of a butadiene monoxide spill, immediate and appropriate action is critical to minimize hazards.

Minor Spill (less than 100 mL in a fume hood):

-

Alert personnel in the immediate area.

-

Ensure the fume hood sash is lowered.

-

Wear appropriate PPE (double gloves, safety goggles, lab coat).

-

Contain the spill with an inert absorbent material (e.g., vermiculite, sand). Do not use combustible materials like paper towels.[8]

-

Carefully collect the absorbed material using non-sparking tools and place it in a sealed, labeled container for hazardous waste disposal.[1]

-

Decontaminate the spill area with a suitable solvent, followed by soap and water.

-

Report the incident to the laboratory supervisor and EHS.

Major Spill (greater than 100 mL or outside a fume hood):

-

Evacuate the laboratory immediately.

-

Alert others in the vicinity and activate the fire alarm if there is a fire or explosion risk.

-

Close the laboratory doors.

-

Call emergency services and the institutional Environmental Health and Safety (EHS) department.

-

Provide them with the specific details of the spill (chemical name, quantity, location).

-

Do not re-enter the laboratory until it has been cleared by emergency personnel.

Spill Response Workflow

Caption: Decision-making workflow for responding to a butadiene monoxide spill.

First Aid

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1]

-

Skin Contact: Immediately remove all contaminated clothing. Wash skin with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[1]

-

Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[1]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1]

Waste Disposal

All waste contaminated with butadiene monoxide is considered hazardous waste and must be disposed of according to institutional and regulatory guidelines.

-

Liquid Waste: Collect all liquid waste, including reaction residues and contaminated solvents, in a clearly labeled, sealed, and compatible container.

-

Solid Waste: Collect all contaminated solid waste, such as gloves, absorbent materials, and disposable labware, in a separate, sealed, and labeled container.

-

Empty Containers: Empty containers that held butadiene monoxide should be triple-rinsed with a suitable solvent. The rinsate must be collected as hazardous waste. The empty, rinsed container should also be disposed of as hazardous waste.[6]

-

Contact your institution's EHS department for pickup and disposal of all butadiene monoxide waste. Do not pour any amount of butadiene monoxide or its waste down the drain.[9]

This guide is intended to provide a framework for the safe handling of butadiene monoxide in a laboratory setting. Researchers must always consult their institution's specific safety protocols and the manufacturer's Safety Data Sheet before working with this hazardous chemical.

References

- 1. fishersci.com [fishersci.com]

- 2. jefferson.edu [jefferson.edu]

- 3. Chemical Carcinogens - Environmental Health & Safety - University of Delaware [www1.udel.edu]

- 4. Article - Laboratory Safety Manual - ... [policies.unc.edu]

- 5. 5146414.fs1.hubspotusercontent-na2.net [5146414.fs1.hubspotusercontent-na2.net]

- 6. cdn.chemservice.com [cdn.chemservice.com]

- 7. ehs.umich.edu [ehs.umich.edu]

- 8. jk-sci.com [jk-sci.com]

- 9. chem.tamu.edu [chem.tamu.edu]

Butadiene Monoxide: A Comprehensive Toxicological and Mutagenic Profile

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Butadiene monoxide, a primary metabolite of the industrial chemical 1,3-butadiene (B125203), is a reactive epoxide with significant toxicological and mutagenic properties. This document provides a comprehensive overview of the current scientific understanding of butadiene monoxide, focusing on its toxicological profile, mutagenic characteristics, and the underlying mechanisms of its activity. Quantitative data from key studies are summarized in tabular format for comparative analysis. Detailed descriptions of experimental protocols for assessing the effects of butadiene monoxide are provided, and critical metabolic and signaling pathways are illustrated using visual diagrams. This guide is intended to serve as a technical resource for professionals involved in toxicology, pharmacology, and drug development.

Introduction

1,3-Butadiene is a high-production-volume chemical primarily used in the synthesis of synthetic rubber and polymers.[1] Human exposure occurs in occupational settings and through environmental sources such as vehicle exhaust and cigarette smoke.[1] The carcinogenicity of 1,3-butadiene is well-established, with the International Agency for Research on Cancer (IARC) classifying it as a Group 1 carcinogen, meaning it is carcinogenic to humans.[2][3] The toxic and carcinogenic effects of 1,3-butadiene are largely attributed to its metabolic activation to reactive epoxide intermediates, principally butadiene monoxide (3,4-epoxy-1-butene), 1,2-dihydroxy-3,4-epoxybutane, and 1,2,3,4-diepoxybutane.[4][5] Butadiene monoxide is the initial and a major electrophilic metabolite.[4] Its ability to react with DNA and other macromolecules is central to its toxic and mutagenic effects.[4][6] Understanding the toxicological profile and mutagenic properties of butadiene monoxide is therefore critical for risk assessment and the development of potential therapeutic interventions.

Toxicological Profile

The toxicity of butadiene monoxide has been evaluated in a range of in vitro and in vivo systems. Its effects are characterized by both acute and chronic manifestations, with significant species-specific differences in metabolism and sensitivity.[6][7]

Acute, Subchronic, and Chronic Toxicity

Acute high-level exposure to 1,3-butadiene, the parent compound of butadiene monoxide, can lead to irritation of the eyes, nose, and throat, as well as central nervous system depression.[8] While specific data on the acute toxicity of isolated butadiene monoxide is less common in publicly available literature, its role as a primary reactive metabolite suggests it contributes significantly to the acute effects of 1,3-butadiene.

Subchronic and chronic toxicity studies are more focused on the long-term consequences of exposure, particularly carcinogenicity. These studies are often conducted with the parent compound, 1,3-butadiene, with the understanding that its metabolites, including butadiene monoxide, are the ultimate effectors.

Carcinogenicity

The carcinogenicity of 1,3-butadiene is strongly linked to its metabolic conversion to butadiene monoxide and other epoxides.[5][6] These metabolites are DNA-reactive and have been shown to induce tumors at multiple sites in laboratory animals.[5] Mice are notably more sensitive to the carcinogenic effects of 1,3-butadiene than rats, a difference attributed to a higher capacity for metabolic activation to reactive epoxides in mice.[6][7] Butadiene exposure is associated with an increased risk of leukemia and other hematopoietic cancers in humans.[1]

Mutagenic Properties

Butadiene monoxide is a potent mutagen, capable of inducing a variety of genetic alterations, including gene mutations, chromosomal aberrations, and DNA damage.

Gene Mutations

Butadiene monoxide has been shown to be mutagenic in bacterial reverse mutation assays (Ames test).[9][10] Studies using transgenic mice have also demonstrated the in vivo mutagenicity of 1,3-butadiene, with its metabolites inducing mutations in tissues such as the lung and bone marrow.[11] The mutational spectrum analysis from these studies revealed a shift from G:C base pair mutations in control animals to A:T base pair mutations in exposed animals.[11]

Chromosomal Aberrations

In vivo studies in mice have demonstrated that butadiene monoxide is a very effective inducer of sister chromatid exchanges (SCEs) and chromosomal aberrations in bone marrow cells.[12] A clear dose-response relationship has been observed for both endpoints.[12] The induction of chromosomal damage is considered a key event in the carcinogenic mode of action of 1,3-butadiene and its metabolites.

DNA Damage and Adduct Formation

The primary mechanism underlying the mutagenicity of butadiene monoxide is its ability to form covalent adducts with DNA.[4][13] As an electrophilic epoxide, it reacts with nucleophilic sites on DNA bases, leading to the formation of various adducts.[4] These adducts can interfere with DNA replication and transcription, leading to mutations if not properly repaired. The formation of N7-(1-hydroxy-3-buten-2-yl) guanine (B1146940) (EB-GII) from butadiene monoxide is a known biomarker of exposure.[13][14] The genotoxic effects of butadiene monoxide are mediated by the generation of both single-strand breaks and alkali-labile sites in DNA.[15]

Quantitative Data Summary

The following tables summarize quantitative data from selected studies on the toxicological and mutagenic effects of butadiene monoxide and its parent compound, 1,3-butadiene.

Table 1: In Vivo Genotoxicity of Butadiene Monoxide in Mice

| Endpoint | Species/Strain | Dose | Route of Administration | Observed Effect | Reference |

| Sister Chromatid Exchanges | C57BL/6 Mice | Up to 60 mg/kg | Intraperitoneal | >10-fold increase over control | [12] |

| Chromosomal Aberrations | C57BL/6 Mice | Up to 60 mg/kg | Intraperitoneal | >10-fold increase over control | [12] |

Table 2: In Vitro Mutagenicity of Butadiene Metabolites

| Compound | Assay System | Metabolic Activation | Mutagenic Potency | Reference |

| Butadiene Monoxide | Salmonella typhimurium TA100 | Without S9 mix | Mutagenic | [10] |

| Diepoxybutane | Salmonella typhimurium TA100 | Without S9 mix | More effective than monoepoxide | [10] |

| Butadiene Diolepoxide | Salmonella typhimurium TA100 | Without S9 mix | More effective than monoepoxide | [10] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of toxicological and mutagenic studies. Below are descriptions of key experimental protocols used to assess the effects of butadiene monoxide.

Sister Chromatid Exchange (SCE) Assay in Mouse Bone Marrow

This in vivo cytogenetic assay is used to detect the induction of reciprocal exchanges of DNA between sister chromatids, an indicator of genotoxic damage.

-

Animal Dosing: Male C57BL/6 mice are administered butadiene monoxide via intraperitoneal injection. A range of doses is used to establish a dose-response relationship.

-

5-Bromo-2'-deoxyuridine (BrdU) Administration: To visualize SCEs, mice are implanted with a BrdU tablet or receive multiple injections of BrdU to label the DNA for two cell cycles.

-

Metaphase Arrest: Colchicine or a similar spindle inhibitor is injected to arrest cells in metaphase.

-

Bone Marrow Harvest: Femurs are excised, and bone marrow is flushed out.

-

Slide Preparation: The bone marrow cells are treated with a hypotonic solution, fixed, and dropped onto microscope slides.

-

Differential Staining: The slides are stained using a fluorescence plus Giemsa (FPG) technique to differentiate between the sister chromatids.

-

Scoring: Metaphase spreads are examined under a microscope, and the number of SCEs per cell is counted.

Bacterial Reverse Mutation Assay (Ames Test)

This in vitro assay is widely used to assess the mutagenic potential of a chemical to induce gene mutations.

-

Bacterial Strains: Histidine-dependent strains of Salmonella typhimurium (e.g., TA100, TA1535) are used. These strains have mutations in the histidine operon and cannot grow in a histidine-deficient medium unless a reverse mutation occurs.

-

Metabolic Activation: The test is performed both with and without an exogenous metabolic activation system (S9 fraction from rat liver) to determine if the test substance or its metabolites are mutagenic.

-

Exposure: The bacterial strains are exposed to various concentrations of butadiene monoxide in the presence or absence of the S9 mix.

-

Plating: The treated bacteria are plated on a minimal glucose agar (B569324) medium lacking histidine.

-

Incubation: The plates are incubated for 48-72 hours.

-

Scoring: The number of revertant colonies (colonies that have undergone a reverse mutation and can now synthesize histidine) is counted. A significant, dose-dependent increase in the number of revertant colonies compared to the control indicates a mutagenic effect.

Visualizations

Metabolic Activation of 1,3-Butadiene

The following diagram illustrates the metabolic pathway of 1,3-butadiene to its reactive epoxide metabolites, including butadiene monoxide.

Caption: Metabolic activation of 1,3-butadiene to genotoxic epoxides.

Experimental Workflow for In Vivo Genotoxicity Assessment

This diagram outlines the general workflow for assessing the genotoxicity of a compound like butadiene monoxide in an in vivo rodent model.

Caption: Workflow for in vivo genotoxicity testing.

Conclusion

Butadiene monoxide is a key metabolite of 1,3-butadiene that exhibits significant mutagenic and carcinogenic properties. Its mechanism of action is primarily driven by its ability to form DNA adducts, leading to genetic damage. The data summarized in this guide highlight the importance of understanding the metabolic activation of 1,3-butadiene and the subsequent genotoxic effects of its epoxide metabolites. For researchers, scientists, and drug development professionals, a thorough understanding of the toxicological profile of butadiene monoxide is essential for assessing the risks associated with exposure to 1,3-butadiene and for the development of safer chemicals and potential therapeutic strategies to mitigate its harmful effects. The provided experimental protocols and pathway diagrams serve as a foundational resource for further investigation into the toxicology of this important industrial chemical metabolite.

References

- 1. 1,3-Butadiene and cancer | Research Starters | EBSCO Research [ebsco.com]

- 2. HEALTH EFFECTS - Toxicological Profile for 1,3-Butadiene - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. 1,3-Butadiene: II. Genotoxicity profile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. tandfonline.com [tandfonline.com]

- 7. In vitro and in vivo genotoxicity of 1,3-butadiene and metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 1,3-Butadiene | Medical Management Guidelines | Toxic Substance Portal | ATSDR [wwwn.cdc.gov]

- 9. Mutagenicity of butadiene and butadiene monoxide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. In vitro and in vivo mutagenicity of the butadiene metabolites butadiene diolepoxide, butadiene monoepoxide and diepoxybutane - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Use of transgenic mice for assessing the mutagenicity of 1,3-butadiene in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Sister chromatid exchange and chromosome aberration analyses in mice after in vivo exposure to acrylonitrile, styrene, or butadiene monoxide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. conservancy.umn.edu [conservancy.umn.edu]

- 14. Intra- and inter-species variability in urinary N7-(1-hydroxy-3-buten-2-yl) guanine (EB-GII) adducts following inhalation exposure to 1,3-butadiene - PMC [pmc.ncbi.nlm.nih.gov]

- 15. DNA damage induced by three major metabolites of 1,3-butadiene in human hepatocyte L02 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Stability and Storage of Butadiene Monoxide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Butadiene monoxide (3,4-epoxy-1-butene) is a highly reactive epoxide that serves as an important intermediate in organic synthesis and is a primary metabolite of 1,3-butadiene.[1][2] Its utility in the synthesis of complex molecules is paralleled by its inherent instability, which necessitates a thorough understanding of its handling, storage, and degradation pathways to ensure safety, maintain purity, and achieve reproducible experimental outcomes. This technical guide provides a comprehensive overview of the stability and recommended storage conditions for butadiene monoxide, supported by available data and established principles of chemical safety and stability testing.

Chemical and Physical Properties

A foundational understanding of the physicochemical properties of butadiene monoxide is essential for its safe handling and storage. Key properties are summarized in the table below.

| Property | Value |

| Synonyms | 2-Vinyloxirane, 3,4-Epoxy-1-butene, 1,2-Epoxy-3-butene |

| CAS Number | 930-22-3 |

| Molecular Formula | C₄H₆O |

| Molecular Weight | 70.09 g/mol |

| Appearance | Clear, colorless to light yellow liquid |

| Boiling Point | 65-66 °C (at 760 mmHg)[3] |

| Density | 0.87 g/mL (at 25 °C)[3] |

| Flash Point | -50 °C (-58 °F) |

| Refractive Index | n20/D 1.417 |

| Storage Temperature | 2-8°C[3] |

Stability Profile

Butadiene monoxide is a reactive molecule prone to degradation through several pathways, primarily polymerization and nucleophilic attack. Its stability is significantly influenced by temperature, light, and the presence of contaminants.

Sensitivity to Contaminants: The epoxide ring of butadiene monoxide is susceptible to ring-opening by a variety of nucleophiles. This reactivity is catalyzed by both acids and bases.[4][5][6]

-